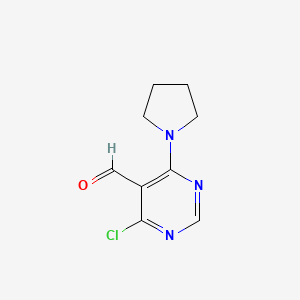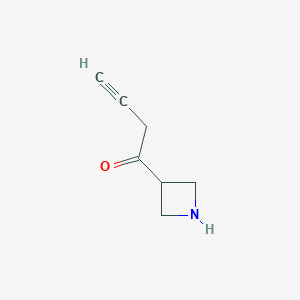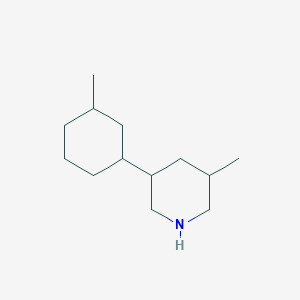![molecular formula C10H14O2 B13180135 5-Oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclobutane]-8-one](/img/structure/B13180135.png)
5-Oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclobutane]-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxaspiro[bicyclo[420]octane-7,1’-cyclobutane]-8-one is a complex organic compound characterized by its unique spirocyclic structure This compound features a bicyclo[42
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclobutane]-8-one can be achieved through several methods. One notable method involves the cycloisomerization of alkylidenecyclopropane acylsilanes. This reaction is catalyzed by Lewis acids and proceeds through a tandem Prins addition, ring expansion, and 1,2-silyl shift . The starting materials are readily available, and the reaction conditions are mild, making this method efficient and practical.
Industrial Production Methods
While specific industrial production methods for 5-Oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclobutane]-8-one are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing scalable purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclobutane]-8-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen atoms or introduce hydrogen atoms, modifying the compound’s structure.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-Oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclobutane]-8-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its reactivity and stability make it useful in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 5-Oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclobutane]-8-one exerts its effects involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.2.0]octane: Shares the bicyclic core but lacks the spirocyclic fusion with cyclobutane.
Bicyclo[3.2.0]heptane: Another bicyclic compound with a different ring size and structure.
Spiro[5.5]undecane: A spirocyclic compound with a different ring system.
Uniqueness
5-Oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclobutane]-8-one is unique due to its combination of a bicyclo[4.2.0]octane core and a spirocyclic cyclobutane ring. This structure imparts distinct chemical and physical properties, making it a valuable compound for research and application in various fields.
Eigenschaften
Molekularformel |
C10H14O2 |
|---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
spiro[2-oxabicyclo[4.2.0]octane-8,1'-cyclobutane]-7-one |
InChI |
InChI=1S/C10H14O2/c11-8-7-3-1-6-12-9(7)10(8)4-2-5-10/h7,9H,1-6H2 |
InChI-Schlüssel |
MWQWZWULWVTPPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(C3(C2=O)CCC3)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


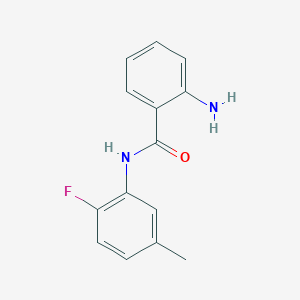

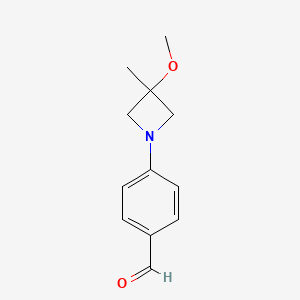
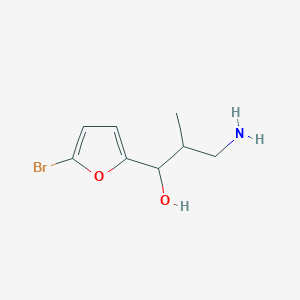
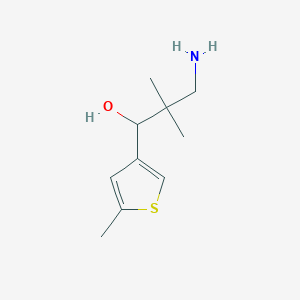
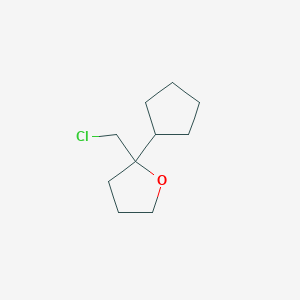
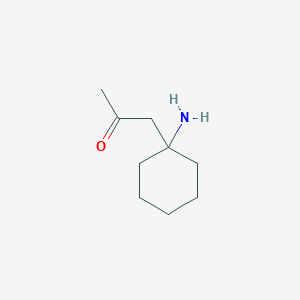
![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B13180091.png)
![4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile](/img/structure/B13180092.png)
![N-[(Azepan-3-yl)methyl]propanamide](/img/structure/B13180099.png)

